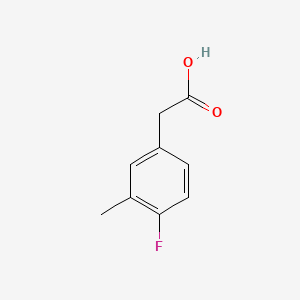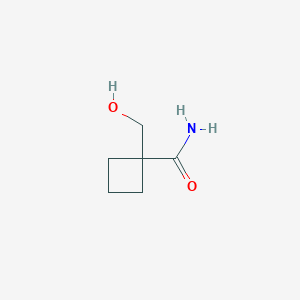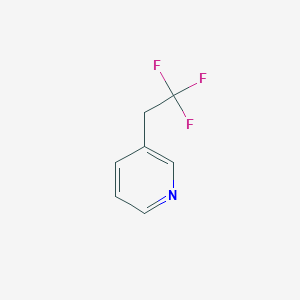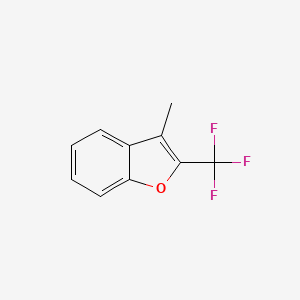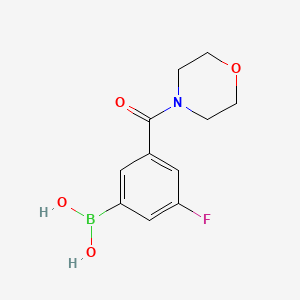
3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid
Descripción general
Descripción
“3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid” is a chemical compound with the molecular weight of 253.04 . It is a solid substance that is stored at room temperature in an inert atmosphere . The compound has a CAS Number of 1008119-70-7 .
Molecular Structure Analysis
The molecular structure of “3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid” is represented by the formula C11H13BFNO4 . This indicates that the compound is composed of 11 carbon atoms, 13 hydrogen atoms, 1 boron atom, 1 fluorine atom, 1 nitrogen atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis
“3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid” is a solid substance that is stored at room temperature in an inert atmosphere . It has a molecular weight of 253.04 .Aplicaciones Científicas De Investigación
Here is a comprehensive analysis of the scientific research applications of 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid, focusing on six unique applications:
Inhibitors of VEGFR-2
This compound is used in the synthesis of arylphthalazine derivatives, which are potent and orally bioavailable inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These inhibitors play a crucial role in the treatment of diseases such as cancer by blocking angiogenesis, the formation of new blood vessels that tumors need to grow .
Sensing Applications
Boronic acids, including this compound, are utilized in various sensing applications due to their interactions with diols and strong Lewis bases like fluoride or cyanide anions. They can be used to create fluorescent sensors for detecting catecholamines and their amino-derivatives such as dopamine, DOPA, and DOPAC .
Life Science Research
The compound finds applications in life science research, contributing to studies in fields like biochemistry and molecular biology. It can be used in the study of cell signaling pathways and protein interactions .
Material Science
In material science, this boronic acid derivative can be involved in the development of new materials with specific properties, such as polymers or coatings that respond to environmental stimuli .
Chemical Synthesis
It serves as a building block in chemical synthesis, particularly in the construction of complex organic molecules. Its boronic acid group is instrumental in Suzuki coupling reactions, which are widely used to form carbon-carbon bonds .
Chromatography
This compound may also be used in chromatography as a standard or reference compound due to its unique structure, aiding in the separation and analysis of complex mixtures .
Safety And Hazards
The safety information for “3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements suggest avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .
Propiedades
IUPAC Name |
[3-fluoro-5-(morpholine-4-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BFNO4/c13-10-6-8(5-9(7-10)12(16)17)11(15)14-1-3-18-4-2-14/h5-7,16-17H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGJWGMJQRLWIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)N2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660213 | |
| Record name | [3-Fluoro-5-(morpholine-4-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid | |
CAS RN |
874219-40-6 | |
| Record name | [3-Fluoro-5-(morpholine-4-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 7,7-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1387836.png)
![methyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1387837.png)
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol](/img/structure/B1387838.png)
![7-Tert-butyl 2-ethyl 3-bromo-5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate](/img/structure/B1387839.png)
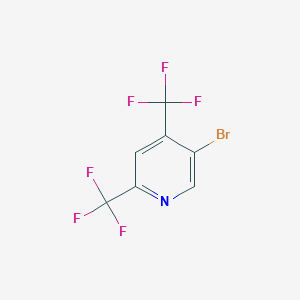
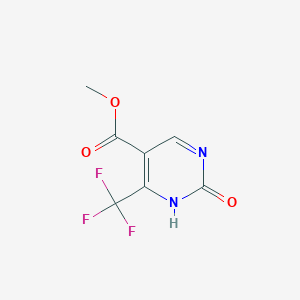
![1-[2-(Chloromethyl)-1,3-benzoxazol-7-yl]-1-ethanone](/img/structure/B1387842.png)
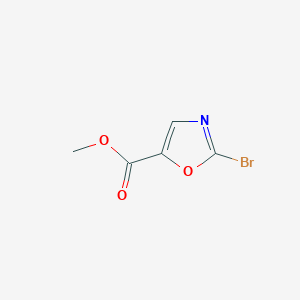
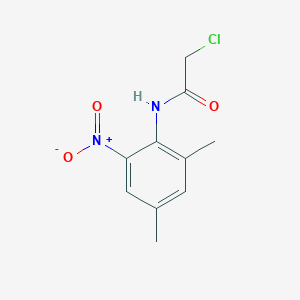
![{[(6-Isopropyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetic acid](/img/structure/B1387846.png)
